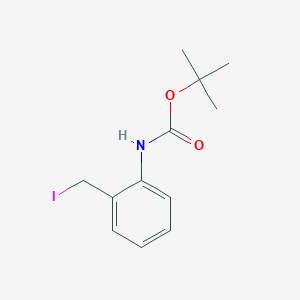
Tert-butyl (2-(iodomethyl)phenyl)carbamate
Übersicht
Beschreibung
Tert-butyl (2-(iodomethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an iodomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(iodomethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(iodomethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and minimizes human error.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-(iodomethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while the carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-(iodomethyl)phenyl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2-(iodomethyl)phenyl)carbamate involves its ability to act as a protecting group for amines The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine siteThe phenyl ring provides stability and can undergo further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Phenyl carbamate: Another carbamate with a phenyl group, used in similar applications.
N-Boc-hydroxylamine: A related compound used as a protecting group for hydroxylamines.
Uniqueness
Tert-butyl (2-(iodomethyl)phenyl)carbamate is unique due to the presence of the iodomethyl group, which allows for versatile substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing more functionalization options compared to simpler carbamates .
Eigenschaften
Molekularformel |
C12H16INO2 |
|---|---|
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
tert-butyl N-[2-(iodomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
KCFYELNQMHLDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CI |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














